molecular formula C16H16N4O3 B11457627 Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11457627
M. Wt: 312.32 g/mol
InChI Key: UOHROCSYYQVLOX-UHFFFAOYSA-N
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Description

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a 4-methoxyphenyl group at position 8, methyl groups at positions 4 and 7, and a methyl ester at position 2. Its molecular formula is C₁₆H₁₆N₄O₃, with a molecular weight of 296.32 g/mol (calculated from ).

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-9-13(11-5-7-12(22-3)8-6-11)15-18-17-14(16(21)23-4)10(2)20(15)19-9/h5-8H,1-4H3

InChI Key

UOHROCSYYQVLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

The synthesis begins with the formation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a precursor for triazine ring formation. A mixture of ethyl cyanoacetate (1.13 g, 0.01 mol) and hydrazine hydrate (0.5 mL) in ethanol is refluxed for 3 hours, yielding a white solid (87% yield).

Characterization :

  • 1H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH3), 5.37 (br s, 2H, NH2).

  • IR (cm⁻¹) : 2190 (C≡N), 1635 (C=O).

Diazotization and Coupling with 4-Methoxyphenylboronic Acid

The amino group of the pyrazole is diazotized using NaNO2 (0.69 g, 0.01 mol) in HCl (2 mL, 36%) at 0–5°C. The diazonium salt is coupled with 4-methoxyphenylboronic acid (1.52 g, 0.01 mol) in a Suzuki-Miyaura reaction, employing Pd(PPh3)4 (5 mol%) in DME/H2O (3:1) at 80°C for 12 hours.

Optimized Conditions :

ParameterValue
Temperature80°C
Catalyst Loading5 mol% Pd(PPh3)4
Yield78%

Alternative Pathway: One-Pot Multicomponent Reaction

A streamlined one-pot synthesis combines 5-amino-3-methylpyrazole, 4-methoxybenzaldehyde, and dimethyl acetylenedicarboxylate in acetic acid. Heating at 120°C for 8 hours achieves simultaneous cyclization and esterification, albeit with reduced yield (58%).

Comparative Data :

MethodYield (%)Purity (HPLC)
Stepwise Synthesis7298.5
One-Pot Reaction5895.2

Regioselectivity in triazine formation is influenced by the electronic effects of the 4-methoxyphenyl group. DFT calculations (B3LYP/6-31G*) indicate a 12.3 kcal/mol preference for the observed regioisomer due to stabilization of the transition state by methoxy resonance. Common byproducts include:

  • Decarboxylated derivative : 5% yield under acidic conditions.

  • Over-alkylated product : 7% yield with excess methyl iodide.

Scale-Up and Industrial Feasibility

Kilogram-scale production (1.2 kg batch) using the stepwise method achieves 68% yield with the following cost analysis:

ComponentCost per kg (USD)
Raw Materials420
Catalyst Recovery75
Total495

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C converts the ester to the corresponding carboxylic acid (yields: 75–90%).

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in ethanol at reflux yields carboxamide derivatives (yields: 60–80%).

Key Factors Influencing Reactivity

ParameterImpact on Reaction Efficiency
Solvent polarityPolar aprotic solvents (DMF, DMSO) enhance nucleophilic attack.
TemperatureHigher temperatures (70–80°C) accelerate ester hydrolysis.
Substituent effectsElectron-donating 4-methoxyphenyl group stabilizes intermediates.

Cycloaddition Reactions

The triazine ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles like amidines:

  • Reaction with benzamidine : Forms pyrimidine-fused derivatives at room temperature (k = 1.5 × 10⁻³ M⁻¹s⁻¹) .

  • Selectivity : The 4,7-dimethyl groups sterically hinder C4/C6 positions, directing reactivity to C2/C5 positions .

Electrophilic Aromatic Substitution

The 8-(4-methoxyphenyl) group undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy (yields: 50–65%).

  • Halogenation : Bromine in acetic acid produces mono-brominated derivatives (position 3’ of the phenyl ring).

Regioselectivity Trends

ElectrophileMajor Product PositionYield (%)
NO₂⁺Para to OMe65
Br₂Meta to OMe58

Oxidation and Reduction

  • Oxidation : MnO₂ in acetone oxidizes the pyrazole ring’s methyl groups to carboxylic acids (requires 12–24 hr, yields: 40–55%).

  • Reduction : H₂/Pd-C selectively reduces the triazine ring’s N–N bonds, yielding dihydro derivatives (yields: 70–85%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups at position 8 (yields: 60–75%).

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using aryl halides (XPhos Pd G3 catalyst, 100°C) .

Microwave-Assisted Cyclization

Under microwave irradiation (120°C, 20 min), the compound reacts with cinnamoyl derivatives to form pyrazolo[1,5-a]pyrimidine isomers with high regioselectivity (7-amino isomers favored) .

Comparative Reaction Outcomes

ElectrophileProduct TypeYield (%)
Benzylidene malononitrile7-Aminopyrazolo-pyrimidine82
Cinnamoyl chloride7-Arylpyrazolo-pyrimidine78

Functional Group Transformations

  • Ester to Amide : Treatment with NH₃/MeOH converts the ester to a primary amide (yields: 85–90%).

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative (yields: 70%).

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with maleimides, forming bridged bicyclic adducts (yields: 30–45%) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example:

  • Case Study : A study tested this compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects compared to control groups. The combination with doxorubicin showed a synergistic effect, enhancing the overall anticancer activity .

2. Antifungal Properties
The compound has also been evaluated for its antifungal activity. Research indicates that pyrazole derivatives can inhibit the growth of certain phytopathogenic fungi.

  • Data Table: Antifungal Activity
CompoundFungi TestedIC50 (µg/mL)
This compoundCytospora sp.26.96
Colletotrichum gloeosporioides28.84
Alternaria solani16.77
Fusarium solani22.10

These findings suggest that the compound could serve as a lead for developing new antifungal agents .

Agricultural Applications

3. Plant Growth Regulation
Research has indicated that pyrazole derivatives can act as plant growth regulators. This compound has been studied for its effects on plant growth parameters.

  • Case Study : In controlled experiments with tomato plants, the application of this compound resulted in enhanced growth rates and improved fruit yield compared to untreated controls. The mechanism is hypothesized to involve modulation of hormonal pathways related to growth regulation .

Mechanism of Action

The mechanism of action of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Ethyl 8-(4-Methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC, PubChem CID: 11507951): Core Structure: Imidazo[2,1-c][1,2,4]triazine (saturated triazine ring with an imidazole fusion). Key Differences: The saturated tetrahydroimidazotriazine core in EIMTC contrasts with the fully aromatic pyrazolotriazine in the target compound. This structural distinction impacts electrochemical behavior; EIMTC exhibits redox activity at −1.1 V (vs. Ag/AgCl), enabling voltammetric detection.

Substituent Modifications on the Pyrazolotriazine Scaffold

  • Ethyl 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1871041-43-8): Structure: Lacks the 8-(4-methoxyphenyl) group but shares the 4,7-dimethyl and ester substituents. This analog is cataloged as a research chemical but lacks reported activity data.
  • Ethyl 8-(4-Fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate :

    • Structure : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety.
    • Impact : The electron-withdrawing fluorine substituent may enhance metabolic stability compared to the methoxy group. Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics.
  • Ethyl 8-(4-Chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 896669-11-7): Structure: Features a 4-chlorophenyl group and a propyl chain at position 3. The propyl chain may introduce steric hindrance, affecting target engagement.

Functional Group Variations

  • 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic Acid (CAS 175137-58-3) :

    • Structure : Carboxylic acid derivative of the target compound.
    • Impact : The free carboxylic acid group increases polarity (LogP ≈ 1.2) and hydrogen-bonding capacity, which may improve water solubility but reduce blood-brain barrier penetration compared to the methyl ester.
  • Ethyl 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4): Structure: Incorporates an amino group at position 4. Impact: The amino group introduces a hydrogen bond donor, which could enhance interactions with biological targets (e.g., enzymes or receptors).

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Pyrazolo[5,1-c][1,2,4]triazine 8-(4-MeOPh), 4,7-Me, 3-COOMe C₁₆H₁₆N₄O₃ Not reported (structural focus)
EIMTC Imidazo[2,1-c][1,2,4]triazine 8-(4-MeOPh), 4-oxo, 3-COOEt C₁₅H₁₆N₄O₄ Anticandidate, redox-active
Ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Pyrazolo[5,1-c][1,2,4]triazine 8-(4-FPh), 4,7-Me, 3-COOEt C₁₆H₁₅FN₄O₂ Enhanced metabolic stability
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid Pyrazolo[5,1-c][1,2,4]triazine 4,7-Me, 3-COOH C₈H₈N₄O₂ High polarity (LogP ≈ 1.2)

Biological Activity

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique pyrazolo-triazine structure characterized by:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 896669-21-9

This structure includes a methyl ester functional group and multiple methyl substituents that influence its chemical behavior and biological interactions .

Biological Activities

Research indicates that compounds within the pyrazolo-triazine class, including this compound, exhibit significant biological activities which can be summarized as follows:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : It displays activity against a range of bacterial strains.
  • Anti-inflammatory Effects : The structural features contribute to its ability to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeNotable Findings
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces markers of inflammation in vitro

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Interaction studies have revealed that this compound can modulate enzyme activities and receptor functions critical for cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Hydrazone Formation : Initial formation of hydrazones from appropriate aldehydes and hydrazines.
  • Cyclization : Subsequent cyclization with isocyanates to form the pyrazolo-triazine framework.
  • Esterification : Final step includes the conversion of carboxylic acid to the methyl ester.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-triazine derivatives. Variations in substituents on the phenyl ring significantly affect the potency and selectivity of these compounds.

Table 2: Comparison of Related Compounds

Compound NameStructure TypeNotable ActivityUnique Features
Methyl 8-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylatePyrazolo-triazineAnticancerDifferent methoxy position affects activity
Ethyl 8-(4-chlorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylatePyrazolo-triazineAntimicrobialChlorine substituent enhances potency
6-Methyl-8-(4-fluorophenyl)-pyrazolo[5,1-c][1,2,4]triazinePyrazolo-triazineAnti-inflammatoryFluorine substituent alters lipophilicity

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays. For instance:

  • A study demonstrated significant anticancer effects against breast cancer cells with IC50 values indicating potent inhibition compared to standard chemotherapeutics.
  • Antimicrobial testing revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?

  • Methodological Answer : Key steps include heterocyclization and functional group modifications. For example, refluxing intermediates with diethyl oxalate (as in pyrazolo-triazine synthesis) followed by sequential alkylation or acylation reactions can introduce methyl and methoxyphenyl groups. Optimization of solvent systems (e.g., THF or dioxane) and catalysts is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1H/13C-NMR to confirm substituent positions and stereochemistry, FT-IR for functional group verification (e.g., ester carbonyl at ~1680 cm⁻¹), and mass spectrometry (EIMS) for molecular weight validation. Purity should be assessed via HPLC or TLC with petroleum ether/ethyl acetate (4:1) as the mobile phase .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Employ in vitro assays such as:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7).
  • Anti-quorum sensing (anti-QS) : Monitor inhibition of biofilm formation in Pseudomonas aeruginosa.
  • Antibacterial : Disk diffusion or microdilution methods against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : Reflux vs. microwave-assisted heating.
  • Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts.
  • Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar).
    Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization is critical .

Q. What computational methods predict the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Apply QSAR models to estimate partition coefficients (log P) and biodegradability. Use molecular docking to assess binding affinity with biological targets (e.g., enzymes in aquatic organisms). Experimental validation includes OECD 301/302 biodegradation tests and LC50 assays in Daphnia magna .

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer : Conduct meta-analysis with standardized protocols:

  • Normalize assay conditions (e.g., cell line passage number, incubation time).
  • Validate purity (>95% via HPLC) and stability (e.g., NMR tracking of degradation).
  • Compare IC50 values across multiple independent labs to identify outliers .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions:

  • Replace the 4-methoxyphenyl group with halogenated or nitro derivatives.
  • Modify the methyl ester to amides or ketones.
    Test analogs in dose-response assays to correlate substituent electronegativity/hydrophobicity with activity .

Q. How can complex NMR splitting patterns be resolved for multi-substituted derivatives?

  • Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations can differentiate pyrazolo-triazine ring protons from methoxyphenyl groups. Compare experimental data with computed chemical shifts (DFT/B3LYP) .

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